molecular formula C13H21N B8351306 1-(1-Ethynylcyclohexyl)piperidine CAS No. 51165-02-7

1-(1-Ethynylcyclohexyl)piperidine

Cat. No. B8351306
M. Wt: 191.31 g/mol
InChI Key: BICZRLVUNMLWKJ-UHFFFAOYSA-N
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Patent
US07112593B2

Procedure details

7.0 g of 1-acetoxy-1-ethynylcyclohexane (Production Example 17) was dissolved in 140 ml of tetrahydrofuran, and after 20.8 ml of piperidine was added dropwise thereto at room temperature, 208 mg of copper chloride (I) was added to the resulting yellow transparent solution. The resulting mixture was stirred in an oil bath at 95° C. for 2 hours. The reaction mixture was left to stand to cool to room temperature, 200 ml of diethyl ether was added thereto and extracted with 100 ml of an aqueous 2 N hydrochloric solution twice. After addition of about 200 ml of ice to the resultant acidic solution, sodium hydroxide was added to the solution until the solution became basic (pH=10). The solution was extracted with 100 ml of dichloromethane twice. The organic layer was dried over anhydrous magnesium sulfate. The solvent was removed, to give a brown solid. To the solid was added hexane and washed, and the solid was collected by filtration, to give 700 mg of the title compound.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
20.8 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
208 mg
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(O[C:5]1([C:11]#[CH:12])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1)(=O)C.[NH:13]1[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1.C(OCC)C.CCCCCC>O1CCCC1.[Cu](Cl)Cl>[C:11]([C:5]1([N:13]2[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]2)[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10]1)#[CH:12]

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
C(C)(=O)OC1(CCCCC1)C#C
Name
Quantity
140 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
20.8 mL
Type
reactant
Smiles
N1CCCCC1
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Step Five
Name
Quantity
208 mg
Type
catalyst
Smiles
[Cu](Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred in an oil bath at 95° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction mixture was left
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with 100 ml of an aqueous 2 N hydrochloric solution twice
ADDITION
Type
ADDITION
Details
After addition of about 200 ml of ice to the resultant acidic solution, sodium hydroxide
ADDITION
Type
ADDITION
Details
was added to the solution until the solution
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with 100 ml of dichloromethane twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
to give a brown solid
WASH
Type
WASH
Details
washed
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(#C)C1(CCCCC1)N1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 700 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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